Tri-tert-butylphosphine Tri-tert-butylphosphine
Brand Name: Vulcanchem
CAS No.: 13716-12-6
VCID: VC20977759
InChI: InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3
SMILES: CC(C)(C)P(C(C)(C)C)C(C)(C)C
Molecular Formula: C12H27P
Molecular Weight: 202.32 g/mol

Tri-tert-butylphosphine

CAS No.: 13716-12-6

Cat. No.: VC20977759

Molecular Formula: C12H27P

Molecular Weight: 202.32 g/mol

* For research use only. Not for human or veterinary use.

Tri-tert-butylphosphine - 13716-12-6

Specification

CAS No. 13716-12-6
Molecular Formula C12H27P
Molecular Weight 202.32 g/mol
IUPAC Name tritert-butylphosphane
Standard InChI InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3
Standard InChI Key BWHDROKFUHTORW-UHFFFAOYSA-N
SMILES CC(C)(C)P(C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)P(C(C)(C)C)C(C)(C)C

Introduction

Physical and Chemical Properties

Tri-tert-butylphosphine (CAS: 13716-12-6) is an organophosphorus compound with the molecular formula C₁₂H₂₇P and a molecular weight of 202.32 g/mol . It is characterized by three tert-butyl groups attached to a central phosphorus atom, which contributes to its unique steric and electronic properties.

Physical Properties

The physical properties of tri-tert-butylphosphine are summarized in the following table:

PropertyValue
AppearanceColorless to light yellow solid/liquid
Melting Point30-35°C
Boiling Point102-103°C (at 13 mm Hg)
Density0.861 g/mL at 25°C
Flash Point1°F (-16°C)
SolubilityInsoluble in water; soluble in alcohol and organic solvents
FormSolid (at room temperature)
OdorPungent

Electronic and Structural Properties

Tri-tert-butylphosphine is recognized for its strong electron-donating properties, making it an effective ligand in transition metal catalysis. According to the carbonyl stretching frequency of the Ni(CO)3[P(t-Bu)3] complex, it is considered a very strong electron-donating ligand . The compound features a large cone angle of approximately 182°, which reflects its significant steric bulk . This steric hindrance plays a crucial role in its effectiveness as a ligand, providing protection to metal centers and enhancing catalytic performance.

Synthesis Methods

Several methods have been developed for the synthesis of tri-tert-butylphosphine, each with specific advantages and challenges. The synthesis is particularly challenging due to the steric hindrance around the phosphorus center.

Grignard Reaction Method

One common approach involves the reaction of phosphorus trichloride with tert-butyl Grignard reagents:
PCl3+3(t-BuMgCl)(t-Bu)3P+3MgCl2\text{PCl}_3 + 3 \text{(t-BuMgCl)} \rightarrow \text{(t-Bu)}_3\text{P} + 3 \text{MgCl}_2
Early attempts to synthesize this compound via this route in 1967 were unsuccessful, producing only di-tert-butylchlorophosphine regardless of the excess Grignard reagent used . The hindrance resulted directly from the steric encumbrance around the phosphorus center .
A modified procedure for this synthesis typically includes:

  • Addition of catalytic amounts of CuBr- Me2S (5 mol%) and LiBr (10 mol%) to PCl3 in hexane

  • Dropwise addition of t-BuMgCl solution while maintaining low temperature

  • Gradual warming and continued stirring

Calcium Phosphide Method

A more recent and efficient method utilizes calcium phosphide and tert-bromo butane in the presence of Raney nickel:

  • Reaction is conducted under argon atmosphere

  • Temperature is maintained between 60-80°C

  • Yields of up to 93% have been reported

Synthesis of Deuterated Variants

The synthesis of fully deuterated [D27]tri-tert-butylphosphine has been reported for neutron diffraction studies. This involves:

  • Deuteration of tert-butyl chloride using D2O and thionyl chloride

  • Formation of the Grignard reagent from the deuterated tert-butyl chloride

  • Reaction with PCl3 in the presence of CuI and LiBr to inhibit radical side reactions
    Due to a strong kinetic isotope effect, the synthesis of deuterated variants requires specific optimization of reaction conditions .

Chemical Reactions and Applications

Tri-tert-butylphosphine undergoes various chemical reactions and has numerous applications, particularly in catalytic processes.

Types of Reactions

The compound participates in several types of reactions:

  • Oxidation: It can be oxidized to form tri-tert-butylphosphine oxide.

  • Substitution: It participates in substitution reactions, particularly in the formation of phosphonium salts.

  • Coordination: It acts as a ligand in coordination complexes with transition metals.

Catalytic Applications

Tri-tert-butylphosphine is widely used as a ligand in various catalytic processes:

ApplicationDescription
Palladium-catalyzed cross-coupling reactionsSuzuki-Miyaura, Stille, Negishi, and Sonogashira couplings
Heck reactionsFormation of C-C bonds between aryl halides and alkenes
Buchwald-Hartwig cross-couplingFormation of C-N and C-O bonds
Nucleophilic trifluoromethylationUsing Ruppert's reagent (Me₃SiCF₃) for aldehydes, ketones, and imines
α-Arylation of estersFormation of C-C bonds under mild conditions
Stabilization of low-valent metal centersParticularly in gold(I) complexes for homogeneous catalysis

Complex Formation

Tri-tert-butylphosphine forms various complexes with transition metals, enhancing their catalytic properties:

  • With palladium to form Pd(P(t-Bu)3)2, a highly active catalyst for coupling reactions

  • With copper(I) halides, forming complexes such as bromo(tri-tert-butylphosphine)copper(I) tetramer

  • With nickel, forming complexes like [But3PH][(But3P)NiBr3], which has been structurally characterized

Tri-tert-butylphosphine Tetrafluoroborate: A Stable Alternative

Due to the air sensitivity and pyrophoric nature of tri-tert-butylphosphine, its tetrafluoroborate salt (CAS: 131274-22-1) has been developed as a more stable alternative.

Properties and Advantages

Tri-tert-butylphosphine tetrafluoroborate (TTBP- HBF₄) offers several advantages over the free phosphine:

  • High-melting solid (melting point 300-302°C, decomposes)

  • Indefinitely stable in air as both solid and in solution

  • No need for specialized handling equipment

  • Can be deprotonated in situ to generate the free phosphine

Synthesis of Tetrafluoroborate Salt

A convenient preparation method involves:

  • Reaction of PCl3 with t-BuMgCl in the presence of CuBr- Me2S and LiBr

  • Treatment with aqueous HBF4 solution

  • Extraction and purification procedures that avoid handling the air-sensitive free phosphine

  • Crystallization from ethanol to obtain high purity product (>99.7%)
    The tetrafluoroborate salt can be deprotonated under basic conditions (pKa = 11.4) to generate the free phosphine in situ, making it an effective substitute in many reactions .

Structural Characteristics

The unique structural features of tri-tert-butylphosphine significantly influence its chemical behavior and applications.

Molecular Structure

The molecule consists of a central phosphorus atom with three tert-butyl groups arranged in a pyramidal geometry. The steric bulk of the tert-butyl groups results in a large cone angle of approximately 182°, which affects its coordination behavior with metals .
In crystal structures of its complexes, the following structural parameters have been observed:

  • P-C bond lengths of approximately 2.02 Å

  • Ni-P bond length of 2.48 Å in nickel complexes

  • Br-Ni-Br angles of around 108.7° in the [But3PH][(But3P)NiBr3] complex

Comparison with Similar Phosphine Ligands

Tri-tert-butylphosphine's structural and electronic properties can be compared with other phosphine ligands:

Phosphine LigandCone Angle (°)Electron-Donating StrengthSteric Bulk
Tri-tert-butylphosphine182Very strongVery high
Triphenylphosphine145ModerateModerate
Tri-cyclohexylphosphine170StrongHigh
Tri-(1-adamantyl)phosphine>200StrongExtremely high
The bulky tert-butyl groups of tri-tert-butylphosphine prevent catalyst deactivation via metal aggregation, enabling efficient cross-coupling reactions even at low catalyst loadings (0.1–1 mol%).

Current Research and Applications

Tri-tert-butylphosphine continues to be the subject of ongoing research and development in various fields.

Recent Developments in Catalysis

Recent research has focused on:

  • Development of new palladium-catalyzed cross-coupling methodologies

  • Application in metal-free activation of H2 and N2 as part of frustrated Lewis pairs (FLPs)

  • Use in copper-catalyzed [3+2] cycloaddition of cyclic ketones to olefins or alkynes

  • Incorporation into new catalytic systems for sustainable chemistry applications

Specialized Applications

Specialized applications of tri-tert-butylphosphine include:

  • Synthesis of biologically active compounds and pharmaceuticals

  • Development of new drugs and therapeutic agents

  • Production of fine chemicals and polymers

  • Materials science applications

  • Neutron diffraction studies using deuterated variants

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